molecular formula C13H13F2N3O B2765567 N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide CAS No. 2196448-58-3

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide

货号 B2765567
CAS 编号: 2196448-58-3
分子量: 265.264
InChI 键: IONFBVVHIVLCJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in polyamine biosynthesis. Polyamines play a crucial role in cell growth and proliferation, and their dysregulation has been implicated in several diseases, including cancer, parasitic infections, and neurodegenerative disorders.

作用机制

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide exerts its therapeutic effects by inhibiting ODC, which is involved in the first and rate-limiting step of polyamine biosynthesis. By reducing polyamine levels, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide inhibits cell growth and proliferation, which is particularly important in cancer cells that have a high demand for polyamines. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in parasitic infections and neurodegenerative disorders.
Biochemical and physiological effects:
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide reduces polyamine levels and inhibits cell growth and proliferation. In parasitic infections, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit parasite growth and reduce inflammation. In neurodegenerative disorders, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.

实验室实验的优点和局限性

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has several advantages for lab experiments, including its potency and specificity as an ODC inhibitor, as well as its well-established pharmacokinetics and safety profile. However, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has some limitations, including its short half-life and the potential for off-target effects at high doses.

未来方向

For research include developing more potent and selective ODC inhibitors, identifying biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs. In addition, further studies are needed to elucidate the underlying mechanisms of N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide's therapeutic effects and to optimize its dosing and administration in different disease contexts.

合成方法

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-(difluoromethyl)benzimidazole with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting intermediate is then hydrolyzed to yield N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide.

科学研究应用

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.

属性

IUPAC Name

N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-3-11(19)16-8(2)12-17-9-6-4-5-7-10(9)18(12)13(14)15/h3-8,13H,1H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONFBVVHIVLCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。